molecular formula C25H23N5OS B11577944 N-(2-ethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-ethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11577944
M. Wt: 441.5 g/mol
InChI Key: VQQKSLZENUGXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by a fusion of triazole and thiadiazine rings, which are known for their diverse pharmacological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-ETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes allows it to inhibit their activity, leading to various pharmacological effects . Molecular modeling studies have shown that the compound can bind to different target receptors, making it a versatile pharmacophore .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23N5OS

Molecular Weight

441.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H23N5OS/c1-2-17-11-9-10-16-20(17)26-24(31)22-21(18-12-5-3-6-13-18)29-30-23(27-28-25(30)32-22)19-14-7-4-8-15-19/h3-16,21-22,29H,2H2,1H3,(H,26,31)

InChI Key

VQQKSLZENUGXGR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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